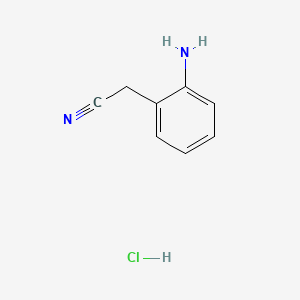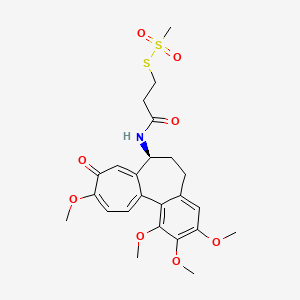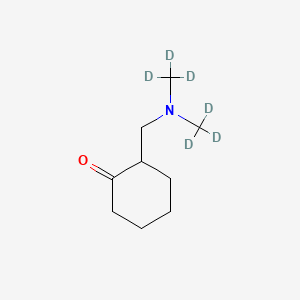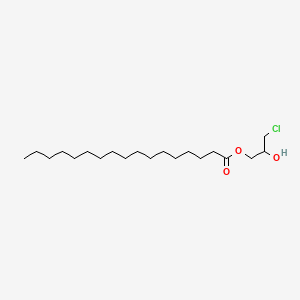
3-氯-2-羟丙基十七烷酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac 1-Heptandecanoyl-3-chloropropanediol is an organic compound that belongs to the class of esters It is derived from heptadecanoic acid and 3-chloro-2-hydroxypropyl alcohol
科学研究应用
rac 1-Heptandecanoyl-3-chloropropanediol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It is used in the study of lipid metabolism and as a model compound for understanding the behavior of similar esters in biological systems.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-hydroxypropyl heptadecanoate typically involves the esterification of heptadecanoic acid with 3-chloro-2-hydroxypropyl alcohol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-2-hydroxypropyl heptadecanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity 3-chloro-2-hydroxypropyl heptadecanoate.
化学反应分析
Types of Reactions
rac 1-Heptandecanoyl-3-chloropropanediol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols and alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are typically carried out in anhydrous solvents, such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-2-hydroxypropyl heptadecanoate, 3-amino-2-hydroxypropyl heptadecanoate, and 3-thio-2-hydroxypropyl heptadecanoate.
Oxidation Reactions: Products include 3-chloro-2-oxopropyl heptadecanoate and 3-chloro-2-hydroxypropyl heptadecanoate.
Reduction Reactions: Products include 3-chloro-2-hydroxypropyl heptadecanol and heptadecanol.
作用机制
The mechanism of action of 3-chloro-2-hydroxypropyl heptadecanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of heptadecanoic acid and 3-chloro-2-hydroxypropyl alcohol. These products can further participate in metabolic pathways, influencing cellular processes and functions.
相似化合物的比较
Similar Compounds
- 3-Chloro-2-hydroxypropyl methacrylate
- 3-Chloro-2-hydroxypropyl trimethylammonium chloride
- 3-Chloro-2-hydroxypropyl acrylate
Uniqueness
rac 1-Heptandecanoyl-3-chloropropanediol is unique due to its long heptadecanoate chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and lubricants. Additionally, the presence of both hydroxyl and chloro groups provides versatility in chemical modifications and reactions.
属性
IUPAC Name |
(3-chloro-2-hydroxypropyl) heptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-19(22)17-21/h19,22H,2-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJUXUGMOYWYGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675918 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87505-04-2 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
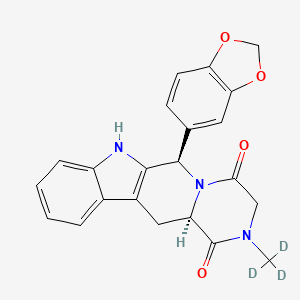

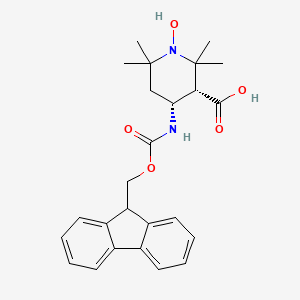
![(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B561901.png)


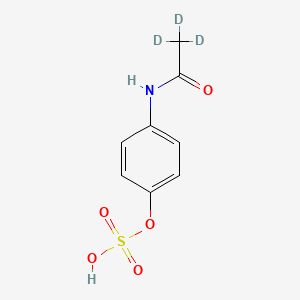
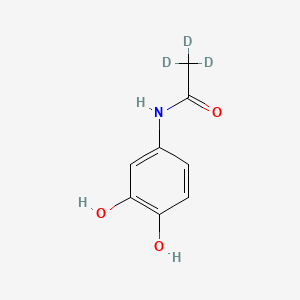

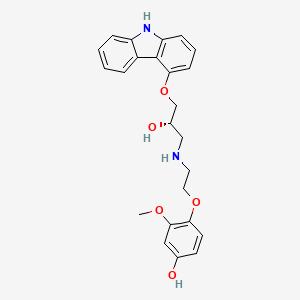
![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)
